gibberellin A1(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

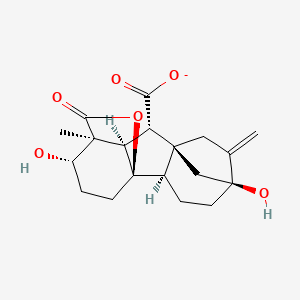

Gibberellin A1(1-) is conjugate base of gibberellin A1. It has a role as a human metabolite. It is a conjugate base of a gibberellin A1.

Aplicaciones Científicas De Investigación

Growth Regulation

Plant Growth Promotion

Gibberellin A1 is primarily known for its ability to promote stem elongation and overall plant growth. It acts by breaking dormancy in seeds and stimulating cell division and elongation. Research has demonstrated that GA1 can significantly increase the height of various plant species, particularly in dwarf mutants that lack the ability to produce endogenous gibberellins.

Case Study: Pea Plants

A study on Pisum sativum (pea) plants showed that exogenous application of GA1 resulted in a marked increase in plant height compared to untreated controls. The experiment indicated that plants grown under continuous darkness exhibited the greatest response to GA1 treatment, highlighting its effectiveness in promoting growth under suboptimal conditions .

Flowering Induction

Bolting and Flowering

Gibberellin A1 is instrumental in inducing flowering in certain plant species, particularly those that require vernalization or specific environmental cues to flower. For instance, GA1 has been used effectively to induce bolting in biennial plants like Brassica oleracea.

Data Table: Effects of GA1 on Flowering

| Plant Species | Treatment | Result |

|---|---|---|

| Brassica oleracea | GA1 applied pre-bolting | Early flowering observed |

| Arabidopsis thaliana | GA1 applied post-vernalization | Increased flower production observed |

Seed Germination

Enhancing Germination Rates

Gibberellin A1 enhances seed germination by breaking dormancy and promoting the synthesis of enzymes necessary for seedling development. This application is particularly beneficial for seeds with hard coats or those requiring specific environmental conditions to germinate.

Case Study: Barley Seeds

Research conducted on barley seeds demonstrated that soaking seeds in a solution of GA1 prior to planting resulted in significantly higher germination rates compared to untreated seeds. The study concluded that GA1 effectively promotes the mobilization of stored nutrients during germination .

Agricultural Applications

Crop Yield Improvement

GA1 has been widely adopted in agriculture to improve crop yields. Its application can lead to increased fruit size and quality, as well as enhanced resistance to environmental stressors.

Data Table: Crop Yield Enhancement with GA1

| Crop Type | Application Method | Yield Increase (%) |

|---|---|---|

| Rice | Foliar spray | 15% |

| Grapes | Soil drench | 20% |

| Tomatoes | Seed treatment | 25% |

Biotechnological Applications

Genetic Studies

Gibberellin A1 is used in genetic studies to understand the mechanisms of plant growth regulation. Researchers utilize GA1 to manipulate gene expression related to growth and development, providing insights into plant biology.

Case Study: Arabidopsis thaliana

In Arabidopsis thaliana, the role of DELLA proteins as growth repressors has been elucidated through studies involving GA1. The application of GA1 led to the degradation of these proteins, thereby promoting growth and enabling researchers to explore gene regulatory networks involved in plant development .

Análisis De Reacciones Químicas

Biosynthetic Reactions

Gibberellin A1(1−) is synthesized from GA₁₂-aldehyde through sequential oxidation and hydroxylation reactions. Key steps include:

-

3β-Hydroxylation : Catalyzed by GA 3-oxidase, this reaction converts GA₂₀ to GA₁(1−) via 2-oxoglutarate-dependent dioxygenase activity .

-

Lactonization : The 1,4a-lactone structure forms during cyclization, a hallmark of bioactive C₁₉-gibberellins .

Table 1: GA₁(1−) Biosynthetic Pathway Intermediates

| Precursor | Enzyme Involved | Product | Reference |

|---|---|---|---|

| GA₂₀ | GA 3-oxidase (2ODD) | GA₁(1−) | |

| ent-Kaurenoic acid | Cytochrome P450 (KAO) | GA₁₂-aldehyde |

Catabolic Reactions

GA₁(1−) undergoes deactivation primarily through hydroxylation and epoxidation:

-

2β-Hydroxylation : Mediated by GA 2-oxidase, this converts GA₁(1−) to GA₈, a non-bioactive catabolite .

-

16α,17-Epoxidation : Cytochrome P450 monooxygenases (e.g., EUI in rice) oxidize GA₁(1−) to 16α,17-epoxides, reducing hormonal activity .

Table 2: GA₁(1−) Catabolism Under Light Exposure

| Condition | GA₁(1−) (ng/g FW) | GA₈ (ng/g FW) | GA₂₀ (ng/g FW) | Reference |

|---|---|---|---|---|

| Dark-grown | 1.4 ± 0.03 | 2.3 ± 0.28 | 0.29 ± 0.09 | |

| Light-exposed | 0.19 ± 0.09 | 2.8 ± 0.03 | 0.21 ± 0.11 |

Chemical Derivatization

-

Alkylation : Lithium dialkylcuprates react with the lactone moiety of GA₁(1−) to form 2β-alkyl derivatives (e.g., 2β-methyl-GA₁) .

-

Iodolactonization : Used to synthesize iodinated analogs, followed by reductive de-iodination to yield alkyl-substituted gibberellins .

Enzymatic Regulation

-

Feedback Control : Bioactive GA₁(1−) suppresses GA 20-oxidase and GA 3-oxidase expression while inducing GA 2-oxidase .

-

Light Modulation : Phytochrome signaling reduces GA₁(1−) sensitivity in de-etiolating plants, correlating with increased GA₈ levels .

Stability and Reactivity

Propiedades

Fórmula molecular |

C19H23O6- |

|---|---|

Peso molecular |

347.4 g/mol |

Nombre IUPAC |

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/p-1/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 |

Clave InChI |

JLJLRLWOEMWYQK-OBDJNFEBSA-M |

SMILES isomérico |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |

SMILES canónico |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.